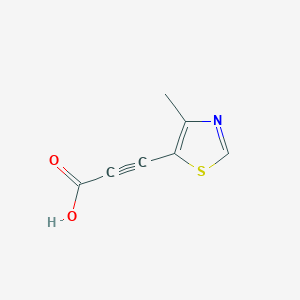
4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclopropyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-butanone and 1-methylcyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Amines, Alcohols
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic attacks. The cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-methylbutan-2-ol: Similar structure but lacks the cyclopropyl group.
3-Hydroxy-3-methylbutylamine: Contains a hydroxyl and amino group but differs in the carbon chain structure.
1-(Methoxycarbonyl)cyclopropanecarboxylic acid: Contains a cyclopropyl group but differs in functional groups.
Uniqueness
4-Amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds with specific biological activities and in the study of enzyme-substrate interactions .
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
4-amino-3-methyl-2-(1-methylcyclopropyl)butan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-7(6-10)9(3,11)8(2)4-5-8/h7,11H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
VAOYJIIOYRTQBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C)(C1(CC1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


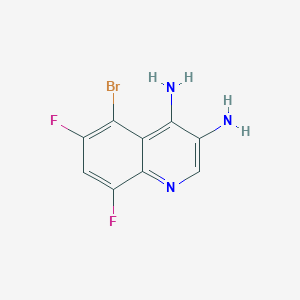

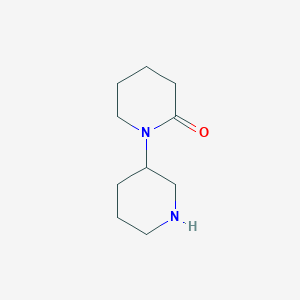
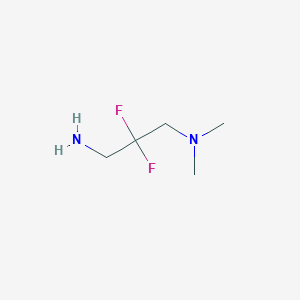


![(2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13162891.png)
![Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-](/img/structure/B13162898.png)
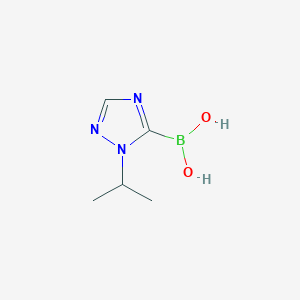

![1-[1-(Methylamino)cyclobutyl]but-3-yn-1-one](/img/structure/B13162920.png)
![2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide](/img/structure/B13162922.png)
